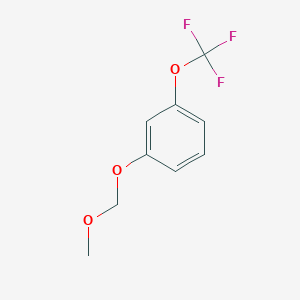

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene

CAS No.: 851341-38-3

Cat. No.: VC13819904

Molecular Formula: C9H9F3O3

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851341-38-3 |

|---|---|

| Molecular Formula | C9H9F3O3 |

| Molecular Weight | 222.16 g/mol |

| IUPAC Name | 1-(methoxymethoxy)-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3 |

| Standard InChI Key | CZVOJCFXHVYKJF-UHFFFAOYSA-N |

| SMILES | COCOC1=CC(=CC=C1)OC(F)(F)F |

| Canonical SMILES | COCOC1=CC(=CC=C1)OC(F)(F)F |

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene has the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol . Its IUPAC name reflects the substitution pattern: a methoxymethoxy group (-OCH₂OCH₃) at position 1 and a trifluoromethoxy group (-OCF₃) at position 3 on the benzene ring.

Key Identifiers:

The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarizable aromatic system with unique reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene typically involves sequential functionalization of the benzene ring. A common strategy employs nucleophilic aromatic substitution or etherification reactions:

-

Introduction of Methoxymethoxy Group:

-

Introduction of Trifluoromethoxy Group:

-

The trifluoromethoxy group is introduced via reaction with trifluoromethylating agents (e.g., CF₃I) under controlled conditions.

-

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| MOM protection | NaH, MOM-Cl, THF, 0–20°C | 85% | |

| Trifluoromethoxylation | CF₃I, CuI, DMF | 60% |

Challenges and Optimization

The steric and electronic effects of substituents necessitate precise temperature control and anhydrous conditions to avoid hydrolysis of the methoxymethoxy group. Catalytic methods using transition metals (e.g., Cu) improve trifluoromethoxy incorporation efficiency.

Physicochemical Properties

Thermal and Solubility Data

-

Solubility: Miscible with polar aprotic solvents (e.g., THF, DMF) but insoluble in water due to hydrophobic trifluoromethoxy groups.

-

Stability: Stable under inert atmospheres but susceptible to acidic hydrolysis of the methoxymethoxy group.

Table 2: Key Physicochemical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 222.16 g/mol | - | |

| Boiling Point | 42–43°C | 4 Torr | |

| Density | ~1.3 g/cm³ | Estimated |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient benzene ring undergoes electrophilic substitution at the para position to the trifluoromethoxy group. Example reactions include:

-

Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.

-

Halogenation: Bromination with Br₂/FeBr₃ yields mono- or di-substituted products.

Hydrolysis and Deprotection

The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate phenolic -OH groups, enabling further derivatization.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its trifluoromethoxy group enhances lipid solubility and metabolic stability, making it valuable in drug design.

Agrochemicals

Used in developing herbicides and insecticides, where the trifluoromethoxy group improves pesticidal activity and environmental persistence.

Materials Science

Incorporated into liquid crystals and polymers to modulate dielectric properties and thermal stability.

Comparative Analysis with Structural Analogs

Para-Substituted Isomer (1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene)

Methyl-Substituted Analog (1-Methyl-3-(trifluoromethoxy)benzene)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume